molecular formula C20H16F3N3O2S B284344 1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline

1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B284344
M. Wt: 419.4 g/mol
InChI Key: JXSNAYBCMUPFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline, also known as TATQ, is a heterocyclic compound that has gained significant interest in scientific research due to its potential therapeutic applications. TATQ has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. Additionally, 1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of inflammation. 1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the replication of viruses, including HIV and HCV. Additionally, 1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS).

Advantages and Limitations for Lab Experiments

1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline is also relatively easy to synthesize using various methods. However, 1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline has some limitations, including its potential toxicity and limited availability.

Future Directions

There are several future directions for the research of 1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, the development of 1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline derivatives with improved pharmacological properties may lead to the discovery of new drugs with therapeutic potential.

Synthesis Methods

1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline can be synthesized using various methods, including the Hantzsch reaction, the Biginelli reaction, and the Gewald reaction. The Hantzsch reaction involves the condensation of a β-ketoester, an aldehyde, and an ammonium salt in the presence of a catalyst. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The Gewald reaction involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur in the presence of a catalyst. These methods have been used to synthesize 1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline with high yields and purity.

Scientific Research Applications

1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, an anti-inflammatory agent, and an antiviral agent. 1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline has been shown to inhibit the replication of viruses, including HIV and HCV.

properties

Molecular Formula

C20H16F3N3O2S

Molecular Weight

419.4 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C20H16F3N3O2S/c21-20(22,23)17-11-14(16-8-4-10-28-16)24-19(25-17)29-12-18(27)26-9-3-6-13-5-1-2-7-15(13)26/h1-2,4-5,7-8,10-11H,3,6,9,12H2

InChI Key

JXSNAYBCMUPFBX-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4

Origin of Product

United States

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